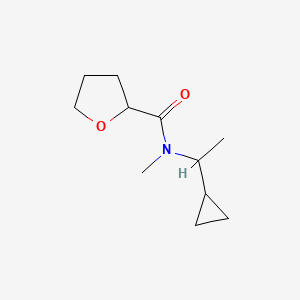
Cyclopropyl(quinoxaline-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(quinoxaline-2-yl)amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been found to possess unique properties that make it suitable for use in several scientific applications.
Mecanismo De Acción
The mechanism of action of cyclopropyl(quinoxaline-2-yl)amine is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. It has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce their death. It has also been found to possess anti-inflammatory properties and has been used in several studies to develop new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using cyclopropyl(quinoxaline-2-yl)amine in lab experiments is its potential to develop new drugs for the treatment of various diseases. The compound has been found to possess several unique properties that make it suitable for use in medicinal chemistry. However, one of the limitations of using the compound in lab experiments is its potential toxicity. It is important to use the compound in controlled environments to avoid any potential harm.
Direcciones Futuras
There are several future directions for the use of cyclopropyl(quinoxaline-2-yl)amine in scientific research. One of the primary directions is the development of new drugs for the treatment of cancer and other diseases. The compound has shown promising results in several studies and has the potential to be used in the development of new drugs. Another future direction is the study of the compound's potential toxicity and its effects on the environment. It is essential to understand the potential risks associated with the use of the compound in scientific research.
Métodos De Síntesis
Cyclopropyl(quinoxaline-2-yl)amine can be synthesized using several methods. One of the most common methods is the reaction of 2,3-dichloroquinoxaline with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction yields this compound as the final product.
Aplicaciones Científicas De Investigación
Cyclopropyl(quinoxaline-2-yl)amine has been found to possess several potential applications in scientific research. One of its primary applications is in the field of medicinal chemistry. The compound has been found to possess potential anti-cancer properties and has been used in several studies to develop new cancer drugs. It has also been used in the development of drugs for the treatment of other diseases such as tuberculosis and malaria.
Propiedades
IUPAC Name |
N-cyclopropylquinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-10-9(3-1)12-7-11(14-10)13-8-5-6-8/h1-4,7-8H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKBJVOISDQKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopent-2-en-1-yl-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7516640.png)
![3-[(2-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7516657.png)

![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole](/img/structure/B7516667.png)
![N-[1-(furan-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516669.png)





![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)


![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)